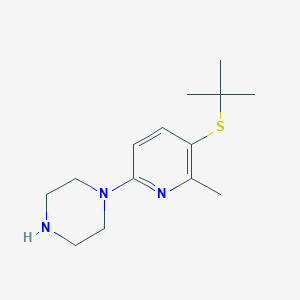
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a tert-butylthio group and a methyl group on a pyridine ring
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the tert-butylthio group: This step involves the reaction of the pyridine derivative with tert-butylthiol in the presence of a suitable base, such as lithium hydride, in an aprotic solvent like hexamethylphosphoramide.
Formation of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperazine under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group and the piperazine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various pathways, including enzyme inhibition or receptor activation, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-(tert-Butylthio)pyridin-2-yl)piperazine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
1-(6-methylpyridin-2-yl)piperazine:
1-(5-(tert-Butylthio)-pyridin-2-yl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical and biological properties
Properties
Molecular Formula |
C14H23N3S |
|---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-12(18-14(2,3)4)5-6-13(16-11)17-9-7-15-8-10-17/h5-6,15H,7-10H2,1-4H3 |
InChI Key |
MLKIHQDWTOUKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


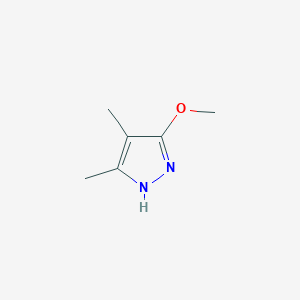
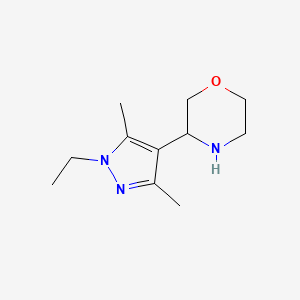
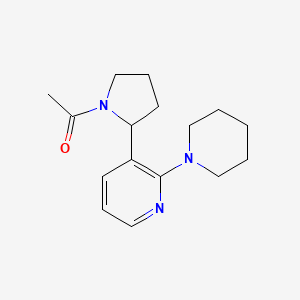

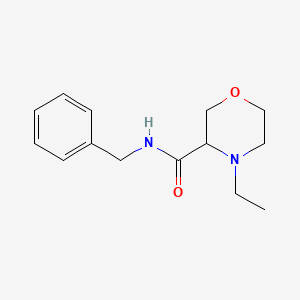
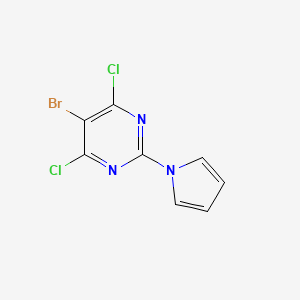

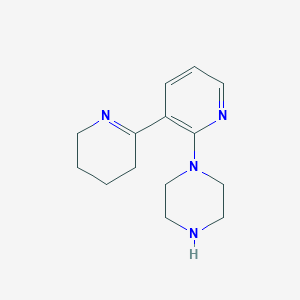




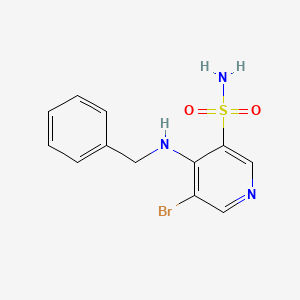
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
